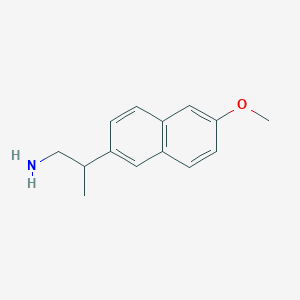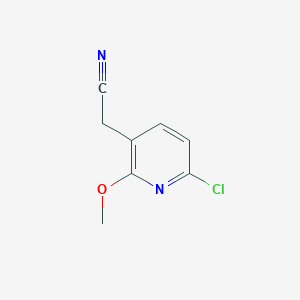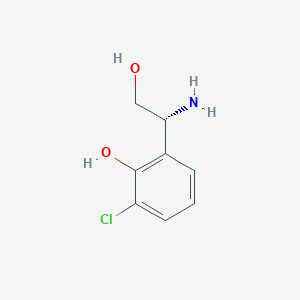
2-Methylquinoline-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylquinoline-4-sulfonamide is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-4-sulfonamide can be achieved through various methods. One common method involves the reaction of 2-methylquinoline with sulfonamide under specific conditions. For instance, the Friedländer condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid can yield ethyl 2,4-dimethylquinoline-3-carboxylate . This intermediate can then be further reacted with sulfonamide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free reaction conditions is often preferred to minimize environmental impact .
化学反应分析
Types of Reactions
2-Methylquinoline-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and industrial applications .
科学研究应用
2-Methylquinoline-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylquinoline-4-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamide derivatives are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent.
相似化合物的比较
Similar Compounds
2-Methylquinoline: Shares the quinoline core structure but lacks the sulfonamide group.
4-Amino-2,3-polymethylene-quinoline: Another quinoline derivative with potential biological activities.
2-Substituted quinoline-4-carboxylic acids: Known for their antiviral activities.
Uniqueness
2-Methylquinoline-4-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC 名称 |
2-methylquinoline-4-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7-6-10(15(11,13)14)8-4-2-3-5-9(8)12-7/h2-6H,1H3,(H2,11,13,14) |
InChI 键 |
HPGZVHYLESYJAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


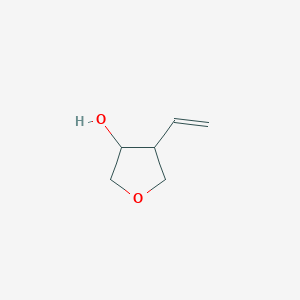

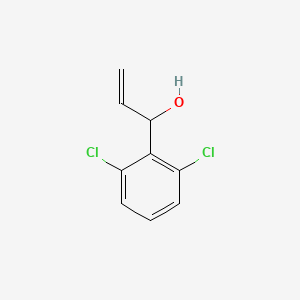
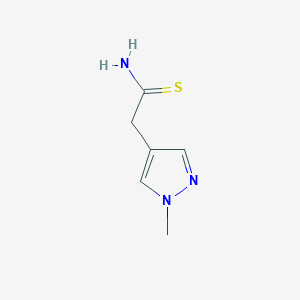
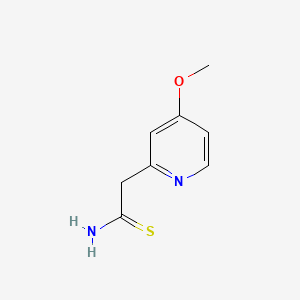
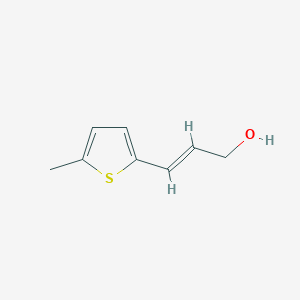
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)

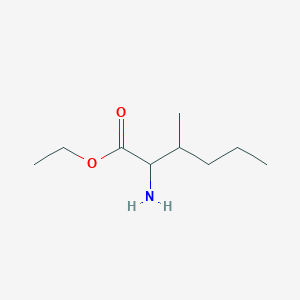
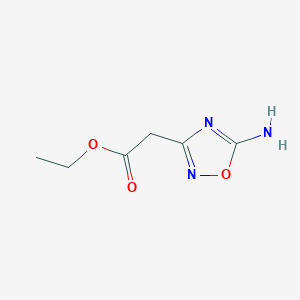
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)
